Cas no 97872-18-9 (2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enamide)

2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enamide structure
97872-18-9 structure
Product name:2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enamide
CAS No:97872-18-9
MF:C21H22N2O2
MW:334.4116
CID:1992324
PubChem ID:176679

2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enamide
    • 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)pent-4-enimidic acid
    • 2-Benzo(d)isoxazol-3-yl-N-(2-phenylpropan-2-yl)pent-4-enamide
    • 97872-18-9
    • DTXSID40913600
    • Inchi: InChI=1S/C21H22N2O2/c1-4-10-17(19-16-13-8-9-14-18(16)25-23-19)20(24)22-21(2,3)15-11-6-5-7-12-15/h4-9,11-14,17H,1,10H2,2-3H3,(H,22,24)
    • InChI Key: VBSSGPIIKZXZHG-UHFFFAOYSA-N
    • SMILES: CC(C)(C1=CC=CC=C1)NC(=O)C(CC=C)C2=NOC3=CC=CC=C32

Computed Properties

  • Exact Mass: 334.168
  • Monoisotopic Mass: 334.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.134
  • Boiling Point: 543.2°C at 760 mmHg
  • Flash Point: 282.3°C
  • Refractive Index: 1.588

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